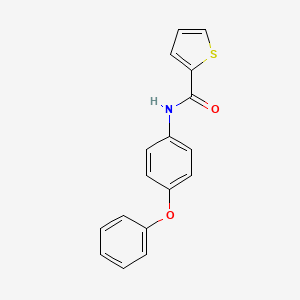

N-(4-phenoxyphenyl)-2-thiophenecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

Thiophene derivatives, including compounds like "N-(4-phenoxyphenyl)-2-thiophenecarboxamide," are synthesized through various methods, reflecting their importance in both natural and unnatural compounds with valuable bioactivities. These synthesis methods are developed to improve efficiency, versatility, and environmental friendliness. Thiophenes' synthesis often involves Gewald and Fiesselmann methods, among other novel synthetic approaches (Xuan, 2020).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is critical in determining their chemical and physical properties. These compounds are characterized by an aromatic five-membered ring containing one sulfur atom. This structure contributes to their electronic properties, making them valuable in organic materials and medicinal applications (Xuan, 2020).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including acylation, halogenation, and nucleophilic substitution, contributing to a wide range of chemical properties. These reactions are influenced by the thiophene ring's electronic nature and the substituents' position on the ring (Sosnovskikh, 2019).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as melting point, boiling point, and solubility, are determined by their molecular structure. Substituents on the thiophene ring significantly affect these properties, influencing their application in various fields (Sosnovskikh, 2018).

Chemical Properties Analysis

Thiophene derivatives exhibit a range of chemical properties, including their reactivity towards electrophilic and nucleophilic agents, their photophysical properties, and their ability to form complexes with metals. These properties are essential for their applications in drug development, organic electronics, and as ligands in coordination chemistry (Sosnovskikh, 2018).

Applications De Recherche Scientifique

Chemoselective Synthesis

N-(4-phenoxyphenyl)-2-thiophenecarboxamide plays a role in chemoselective synthesis processes. Singh et al. (2017) describe the use of similar benzoylisothiocyanates in the N-benzoylation of aminophenols, which leads to the formation of biologically significant compounds like N-(2-hydroxyphenyl)benzamides (Singh, Lakhan, & Singh, 2017).

Analgesic and Anti-Inflammatory Activity

Compounds structurally related to N-(4-phenoxyphenyl)-2-thiophenecarboxamide, such as 4-(2-phenoxyphenyl)semicarbazones, have been synthesized and evaluated for analgesic and anti-inflammatory activities. Rineh et al. (2007) found that some of these compounds exhibited more potent effects than standard drugs like mefenamic acid in specific tests (Rineh et al., 2007).

Inhibitor of Met Kinase Superfamily

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which are structurally similar to N-(4-phenoxyphenyl)-2-thiophenecarboxamide, have been identified as potent and selective Met kinase inhibitors. Schroeder et al. (2009) discuss one such compound's advancement into phase I clinical trials due to its efficacy in inhibiting tumor growth in vivo (Schroeder et al., 2009).

Synthesis of α,β-Unsaturated N-methoxy-N-methylamides

In the field of organic synthesis, compounds like phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide, which are related to N-(4-phenoxyphenyl)-2-thiophenecarboxamide, are prepared for homologation of alkyl halides to α,β-unsaturated N-methoxy-N-methylamide compounds, as noted by Beney, Boumendjel, and Mariotte (1998) (Beney, Boumendjel, & Mariotte, 1998).

Structural and Vibrational Studies

N-(4-phenoxyphenyl)-2-thiophenecarboxamide's analogues are subjects of structural and vibrational studies. Saeed, Erben, and Bolte (2011) synthesized and characterized a new thiourea derivative, N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide, providing insights into its molecular structure and vibrational properties (Saeed, Erben, & Bolte, 2011).

Antipathogenic Activity

Compounds structurally similar to N-(4-phenoxyphenyl)-2-thiophenecarboxamide, such as acylthioureas, have been synthesized and characterized for their interactions with bacterial cells. Limban, Marutescu, and Chifiriuc (2011) highlight their potential as novel anti-microbial agents with antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Liquid Crystalline Properties

The synthesis and structural analysis of thiophene-based calamitic liquid crystals, which are analogous to N-(4-phenoxyphenyl)-2-thiophenecarboxamide, have been explored. Reddy et al. (2023) discuss the liquid crystalline properties of these compounds, emphasizing their importance in material science applications (Reddy et al., 2023).

Cancer Therapy Potential

Similar compounds, like N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, have been evaluated for their potential in cancer therapy. Feng et al. (2011) found that one derivative, 5j, showed promising results as a histone deacetylase inhibitor with significant efficacy against breast cancer (Feng et al., 2011).

Synthesis of Thiazole Derivatives

Thiazole derivatives, which can be synthesized from compounds like 4-hydroxybenzenecarbothioamide, have been studied for their potential medical applications. Liu Jian-p (2014) details the synthesis of such compounds, highlighting their relevance in pharmaceutical research (Liu Jian-p, 2014).

Mass Spectrometry Applications

Compounds like N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide, structurally related to N-(4-phenoxyphenyl)-2-thiophenecarboxamide, have been used in mass spectrometry studies to understand fragmentation patterns. Bigler and Hesse (1995) discuss the ion formation through neighboring group participation, a key aspect in understanding mass spectrometry analyses (Bigler & Hesse, 1995).

Orientations Futures

Propriétés

IUPAC Name |

N-(4-phenoxyphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S/c19-17(16-7-4-12-21-16)18-13-8-10-15(11-9-13)20-14-5-2-1-3-6-14/h1-12H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOTZNVASOGRLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-phenoxyphenyl)thiophene-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(5-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-furyl)-2-benzofuran-1(3H)-one](/img/structure/B5639146.png)

![(3S*,4R*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5639173.png)

![2-{[(4-carboxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5639181.png)

![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5639187.png)

![(3R*,4R*)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5639198.png)

![{(3R*,4R*)-1-(4-isopropoxybenzoyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5639213.png)

![1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B5639223.png)

![N-(2-fluorophenyl)-3-[1-(3-thienylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5639233.png)

![2-pyridinyl(1-{[2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-piperidinyl)methanone](/img/structure/B5639244.png)

![methyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5639247.png)